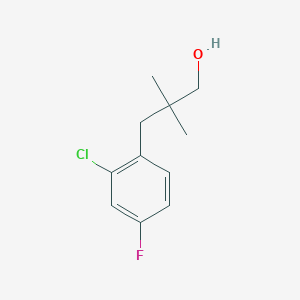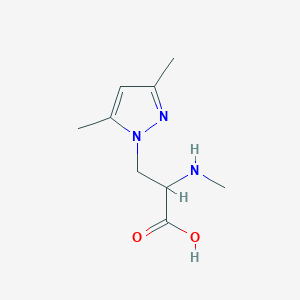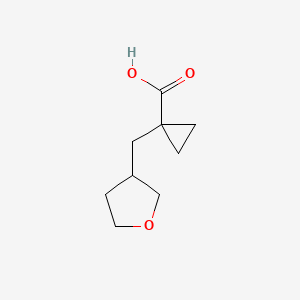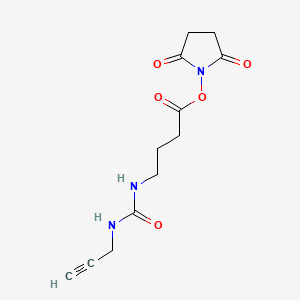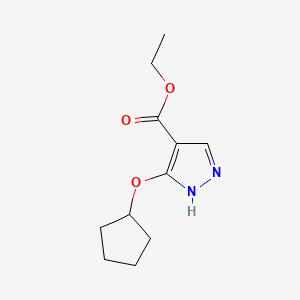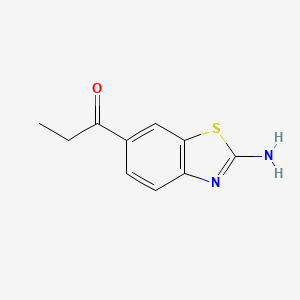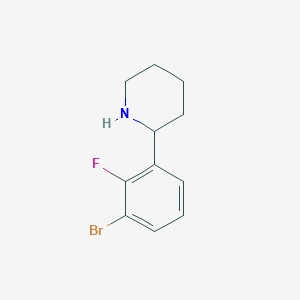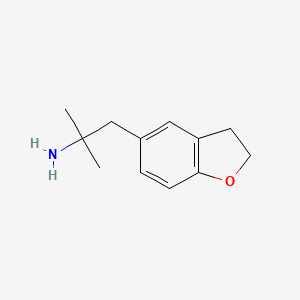
2-((Ethylsulfonyl)methyl)furan-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Ethylsulfonyl)methyl)furan-3-carboxylic acid is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This compound is notable for its unique structure, which includes an ethylsulfonyl group attached to the furan ring, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Ethylsulfonyl)methyl)furan-3-carboxylic acid typically involves the reaction of furan derivatives with ethylsulfonyl chloride under controlled conditions. The process may include:
Starting Material: Furan-3-carboxylic acid.
Reagents: Ethylsulfonyl chloride, a base such as triethylamine.
Solvent: Anhydrous dichloromethane.
Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and enhancing scalability.
Chemical Reactions Analysis
Types of Reactions
2-((Ethylsulfonyl)methyl)furan-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethylsulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furanones.
Reduction: Alcohol derivatives.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
2-((Ethylsulfonyl)methyl)furan-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential in drug development, particularly in designing new antibiotics.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-((Ethylsulfonyl)methyl)furan-3-carboxylic acid involves its interaction with specific molecular targets. The ethylsulfonyl group can form strong interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The furan ring’s aromatic nature allows it to participate in π-π interactions, enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Furoic acid: A simpler furan derivative with a carboxylic acid group.
3-Furoic acid: Another furan derivative with a carboxylic acid group at a different position.
5-Methyl-2-furoic acid: A methyl-substituted furan carboxylic acid.
Uniqueness
2-((Ethylsulfonyl)methyl)furan-3-carboxylic acid stands out due to the presence of the ethylsulfonyl group, which imparts unique chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from other furan derivatives.
Properties
Molecular Formula |
C8H10O5S |
|---|---|
Molecular Weight |
218.23 g/mol |
IUPAC Name |
2-(ethylsulfonylmethyl)furan-3-carboxylic acid |
InChI |
InChI=1S/C8H10O5S/c1-2-14(11,12)5-7-6(8(9)10)3-4-13-7/h3-4H,2,5H2,1H3,(H,9,10) |
InChI Key |
STMQIOXMINQLMF-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CC1=C(C=CO1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


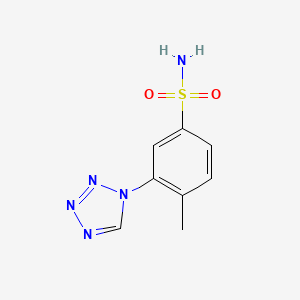
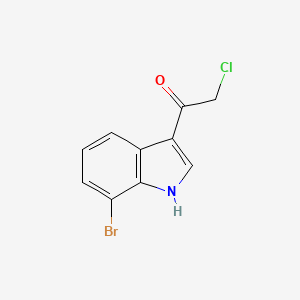
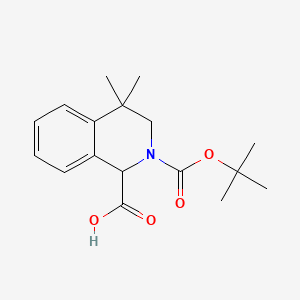

![6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N-methylpyridine-3-carboxamidetrihydrochloride](/img/structure/B13621108.png)
